Benzo[c]isoxazol-3-ylmethanol
Description
Isoxazoles and Benzoisoxazoles: A Structural Overview
Isoxazoles are five-membered heterocyclic compounds containing one nitrogen and one oxygen atom in adjacent positions. biolmolchem.com This arrangement of atoms within the ring imparts specific chemical properties and reactivity. The isoxazole (B147169) ring is a key structural motif found in numerous synthetic and naturally occurring compounds that exhibit a wide range of biological activities. mdpi.com
When a benzene (B151609) ring is fused to an isoxazole ring, the resulting structure is a benzoisoxazole. There are two main isomers of benzoisoxazole, depending on the point of fusion: 1,2-benzisoxazole (B1199462) (benzo[d]isoxazole) and 2,1-benzisoxazole (benzo[c]isoxazole or anthranil). chemicalbook.comwikipedia.org Benzo[c]isoxazol-3-ylmethanol is a derivative of the latter, featuring a hydroxymethyl group at the 3-position of the benzo[c]isoxazole core.
The fusion of the benzene ring to the isoxazole moiety creates a more complex and rigid structure, which can influence its interaction with biological targets. The aromaticity of the fused system contributes to its relative stability, yet the heterocyclic portion provides reactive sites for further functionalization. wikipedia.orgwikipedia.org
Chemical Properties and Reactivity
Benzo[c]isoxazole, also known as anthranil, is a bicyclic heteroaromatic compound with a 10π electron system. chemicalbook.com However, it exhibits lower stability compared to its isomer, benzoxazole (B165842), due to cross-conjugation and a disruption of aromaticity. chemicalbook.com This inherent reactivity makes benzo[c]isoxazoles valuable precursors in organic synthesis. chemicalbook.com They can undergo various reactions, such as the formation of 1-alkyl-2,1-benzisoxazolium salts when treated with specific reagents. chemicalbook.com These salts can then react with a range of nucleophiles to produce a variety of benzo[c]isoxazolines. chemicalbook.com
The presence of the hydroxymethyl group in this compound introduces an additional site for chemical modification, allowing for the synthesis of a diverse library of derivatives with potentially enhanced biological activities.
Structure
3D Structure
Properties
IUPAC Name |
2,1-benzoxazol-3-ylmethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO2/c10-5-8-6-3-1-2-4-7(6)9-11-8/h1-4,10H,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMELIBJCGSNPFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(ON=C2C=C1)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Benzo C Isoxazol 3 Ylmethanol and Its Structural Analogues
Classical and Contemporary Approaches to Benzo[c]isoxazole Core Synthesis
The construction of the bicyclic benzo[c]isoxazole system can be achieved through various strategic bond formations, primarily involving the creation of the isoxazole (B147169) ring fused to a benzene (B151609) ring.
A prominent contemporary method for synthesizing the benzisoxazole core is the [3+2] cycloaddition reaction. researchgate.net This approach involves the reaction of a 1,3-dipole with a dipolarophile to form the five-membered isoxazole ring in a highly efficient manner. A particularly effective strategy is the [3+2] cycloaddition of in situ-generated nitrile oxides with arynes. organic-chemistry.orgnih.gov In this method, both reactive intermediates are typically generated under mild conditions from stable precursors, such as chlorooximes and o-(trimethylsilyl)aryl triflates, using a fluoride (B91410) ion source like cesium fluoride (CsF). organic-chemistry.orgnih.gov This reaction is valued for its generality and tolerance of various functional groups, allowing for the synthesis of benzisoxazoles with diverse aryl, alkyl, alkenyl, and heterocyclic substituents at the 3-position. nih.gov
Other cycloaddition strategies have also been explored. These include the reaction of nitrile oxides with benzoquinones and a tandem cycloaddition/cycloreversion of nitronates. chim.it An intramolecular aza-Diels-Alder cycloaddition has been utilized in a one-pot, catalyst-free synthesis of related heterocyclic systems, highlighting the versatility of cycloaddition reactions in building complex scaffolds. rsc.org
| Cycloaddition Method | Reactants | Key Features | Reference |
| [3+2] Cycloaddition | Nitrile Oxides + Arynes | In situ generation of intermediates; mild conditions; broad substrate scope. | organic-chemistry.org, nih.gov, nih.gov |
| [3+2] Cycloaddition | Nitrile Oxides + Benzoquinones | Forms C-C and C-O bonds simultaneously. | chim.it |
| Aza-Diels-Alder Cycloaddition | Azide-containing precursors | Part of a one-pot, catalyst-free process. | rsc.org |
Classical syntheses of the 1,2-benzisoxazole (B1199462) core predominantly rely on the cyclization of ortho-substituted benzene rings. chim.it These ring closure strategies can be broadly categorized by the final bond formed to complete the isoxazole ring.
N–O Bond Formation: This is a common pathway involving the intramolecular cyclization of ortho-hydroxyaryl compounds. For instance, 2-hydroxyaryl aldoximes and ketoximes can undergo ring closure to form the N-O bond. mdpi.com This transformation can be induced by converting the oxime's hydroxyl group into a good leaving group, followed by a base-catalyzed cyclization. mdpi.com The intramolecular Mitsunobu reaction is another established procedure to achieve this cyclization. mdpi.com A more recent method involves the base-mediated photochemical cyclization of 2-azidobenzoic acids, which proceeds under mild, room-temperature conditions to form 2,1-benzisoxazol-3(1H)-ones. beilstein-journals.org
C–O Bond Formation: Alternatively, the isoxazole ring can be formed by creating the C–O bond. This typically starts with an ortho-substituted aryl oxime, where the ortho-substituent is a leaving group. chim.it The cyclization is usually performed under basic conditions. chim.it Palladium- or copper-catalyzed reactions have also been employed to facilitate this type of ring closure. nih.gov
| Ring Closure Strategy | Starting Material Type | Key Reagents/Conditions | Reference |
| N-O Bond Formation | 2-Hydroxyaryl Oximes | DIAD, PPh3 (Mitsunobu) or Base-catalyzed | mdpi.com |
| N-O Bond Formation | 2-Azidobenzoic Acids | UV light, Base | beilstein-journals.org |
| C-O Bond Formation | o-Substituted Aryl Oximes | Base-mediated | chim.it |
| C-O Bond Formation | o-Haloaryl Ketoximes | Pd or Cu catalysts | nih.gov |
Targeted Synthesis of Benzo[c]isoxazol-3-ylmethanol
While the above methods focus on the core heterocycle, the synthesis of this compound requires specific functionalization at the 3-position of the ring. This is typically achieved by introducing a precursor to the hydroxymethyl group either before or after the formation of the benzisoxazole ring.
The hydroxymethyl (-CH₂OH) group is most commonly installed by the reduction of a corresponding carbonyl group at the 3-position. The key precursors for this transformation are therefore benzo[c]isoxazole-3-carboxylic acid, its esters (e.g., methyl or ethyl esters), or benzo[c]isoxazole-3-carbaldehyde.
A well-documented route involves the functional group interconversion (FGI) on a pre-formed benzisoxazole ring. For example, a 3-methoxycarbonyl-substituted benzisoxazole can be effectively reduced to the desired 3-hydroxymethyl derivative. mdpi.com The synthesis of the precursor itself, such as a 3-substituted estradiol-fused benzisoxazole, can be achieved through Friedel-Crafts acylation of an appropriate phenolic precursor, followed by oximation and subsequent ring closure. mdpi.com
Another potential precursor is a 3-halomethyl derivative, such as 3-bromomethyl-benzo[d]isoxazole, which could foreseeably be converted to the alcohol via nucleophilic substitution (hydrolysis), although this route can be complex. google.com
Optimizing reaction conditions is critical for maximizing the yield and purity of the final product. For the [3+2] cycloaddition approach to the core, studies have shown that using CsF as the fluoride source, acetonitrile (B52724) as the solvent, and a slow addition of the chlorooxime precursor over 2.5 hours can lead to yields as high as 90%. organic-chemistry.orgnih.gov
For the final reduction step to form the methanol (B129727) group, the choice of reducing agent and reaction conditions is paramount. The reduction of a 3-methoxycarbonyl group to a 3-hydroxymethyl group has been successfully achieved using sodium borohydride (B1222165) (NaBH₄) in methanol at room temperature, with the reaction completing in one hour. mdpi.com This method is generally preferred for its mildness and selectivity for the ester over other potentially sensitive functional groups.
| Synthetic Step | Reaction Type | Optimized Conditions | Yield | Reference |
| Core Synthesis | [3+2] Cycloaddition | CsF, acetonitrile, 2.5 h slow addition | Up to 90% | nih.gov |
| Core Synthesis | Photochemical Cyclization | UV (254 nm), K₂CO₃, CH₃CN/H₂O | ~80% | beilstein-journals.org |
| Core Synthesis | Microwave-assisted Cyclization | [bmim]OH, Acetic anhydride, Microwave (180W) | 85-96% | acgpubs.org |
| Final Reduction | Ester to Alcohol | NaBH₄, MeOH, Room Temperature, 1 h | High | mdpi.com |
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry, which aim to reduce waste and environmental impact, are increasingly being applied to the synthesis of heterocyclic compounds. scirp.org Several innovative and environmentally benign methods for preparing the benzisoxazole scaffold have been developed.
One notable approach is the use of microwave irradiation in conjunction with a basic ionic liquid, 1-butyl-3-methylimidazolium hydroxide (B78521) ([bmim]OH), which acts as both the solvent and catalyst. acgpubs.org This method dramatically reduces reaction times to as little as 30-60 seconds, simplifies the work-up procedure, and allows the ionic liquid to be recycled for several runs without significant loss of activity. acgpubs.orgresearchgate.net Similarly, other room temperature ionic liquids like triethyl ammonium (B1175870) acetate (B1210297) (TEAA) have been employed as recyclable catalysts and green solvents. scirp.org
Catalyst-free systems represent another significant advance. A one-pot synthesis for related heterocycles has been developed that proceeds through several steps, including benzisoxazole formation, without any catalyst and produces only nitrogen gas and water as by-products, demonstrating high atom economy and a favorable green profile. rsc.org Furthermore, the development of organo-base promoted methodologies provides a practical and environmentally friendly pathway that avoids the use of heavy metals. researchgate.net
Flow Chemistry and Automated Synthesis Techniques for this compound Production
The transition from traditional batch processing to continuous flow chemistry and automated synthesis represents a significant advancement in pharmaceutical and fine chemical manufacturing. These methodologies offer enhanced control over reaction parameters, improved safety profiles, and greater scalability, which are particularly advantageous for the synthesis of complex heterocyclic molecules like this compound.
Automated synthesis platforms have been successfully employed for the production of analogous benzisoxazole derivatives. For instance, the synthesis of aryl-substituted benzo[d]isoxazoles has been achieved using robotic systems. google.com In a typical automated process, solutions of the core benzisoxazole structure, a suitable coupling partner like a boronic acid, a base, and a catalyst are sequentially mixed and reacted in a controlled manner. google.com This approach allows for the rapid generation of a library of derivatives for screening purposes. A patent for Benzo(d)isoxazol-3-yl-amine compounds describes an automated Suzuki coupling reaction to produce various derivatives. google.com
Table 1: Components in Automated Suzuki Coupling for Benzisoxazole Derivatization This table is based on a representative automated synthesis process for analogous compounds and illustrates how a similar setup could be configured for this compound derivatives.
| Component | Example | Role in Synthesis |
| Benzisoxazole Core | 3-Bromobenzo[c]isoxazole | The foundational heterocyclic structure. |
| Coupling Partner | (Hydroxymethyl)boronic acid | Introduces the desired functional group at the target position. |
| Catalyst | Tetrakis(triphenylphosphine)palladium(0) | Facilitates the carbon-carbon bond formation between the core and the coupling partner. google.com |
| Base | Sodium carbonate solution | Activates the boronic acid and neutralizes acidic byproducts. google.com |
| Solvent | Dioxane/Ethanol mixture | Solubilizes reactants and facilitates the reaction. google.com |
Continuous flow chemistry offers a powerful tool for key steps in the synthesis of the benzo[c]isoxazole core itself. Reactions that are highly exothermic or require precise control of residence time, such as nitration or cyclization steps, benefit significantly from a flow reactor setup. beilstein-journals.org For example, the synthesis of a crucial precursor, Benzo[c]isoxazol-3(1H)-one, involves an oxidative cyclization step. google.com Performing this oxidation in a continuous flow system would allow for superior temperature management and mixing, potentially leading to higher yields and purity while minimizing the risks associated with handling oxidizing agents in large batches. The subsequent chemoselective reduction of the ketone to form the final this compound could be integrated as a second step in a multi-stage flow process.
Chemo- and Regioselective Considerations in this compound Synthesis
The synthesis of a specific isomer like this compound requires stringent control over both chemoselectivity (differentiating between functional groups) and regioselectivity (controlling the position of reactions).
Regioselectivity in Isoxazole Ring Formation
The construction of the benzo[c]isoxazole skeleton, as opposed to other isomers like benzo[d]isoxazole, is the first critical regiochemical challenge. The outcome is highly dependent on the chosen synthetic route and precursors.
Intramolecular Cyclization: A primary method involves the cyclization of ortho-substituted benzene rings. The choice of the precursor dictates the final arrangement. For instance, the cyclization of an o-hydroxyaryl oxime proceeds via N-O bond formation, while the cyclization of an o-haloaryl oxime typically involves C-O bond formation under basic conditions. chim.it To obtain the benzo[c]isoxazole structure, synthetic strategies often start with an o-nitrobenzaldehyde or a related derivative. google.comunimi.it A patented process for a related compound, benzo[d]isoxazol-3-yl-methanesulfonic acid, demonstrates how a specific oxime precursor (2-hydroxy-1-(2-methanesulfonyl-ethyl)-ethanone oxime) is designed to cyclize into the desired regioisomer. google.com
[3+2] Cycloaddition: This powerful method involves the reaction of a nitrile oxide (a 1,3-dipole) with a dipolarophile like an alkyne or alkene. nanobioletters.com The regioselectivity of this reaction, which determines the substitution pattern on the resulting isoxazole ring (e.g., 3,5-disubstituted vs. 3,4-disubstituted), is governed by the electronic and steric properties of the substituents on both the nitrile oxide and the alkyne. mdpi.com Research on azirinyl-substituted nitrile oxides has shown that these cycloadditions can proceed with high regioselectivity, a finding supported by DFT calculations that show a significant energy difference between the transition states leading to the different regioisomers. mdpi.com Synthesizing this compound via this route would require a carefully chosen ortho-substituted phenylnitrile oxide and an acetylene (B1199291) bearing a hydroxymethyl group.
Table 2: Comparison of Regioselective Cyclization Strategies for Benzisoxazoles
| Strategy | Key Precursor Type | Bond Formed in Cyclization | Regiochemical Control |
| Intramolecular Cyclization | o-Hydroxyaryl Oxime | N–O | The positions of the hydroxyl and oxime groups on the benzene ring predetermine the fusion pattern. chim.it |
| Intramolecular Cyclization | o-Nitrobenzaldehyde Derivative | N–O | Reduction of the nitro group to a hydroxylamine (B1172632) followed by intramolecular condensation with the aldehyde. google.comunimi.it |
| [3+2] Cycloaddition | Nitrile Oxide + Alkyne | C–C and C–O | Controlled by matching the electronic demands (HOMO/LUMO interactions) and steric profiles of the reactants. nanobioletters.commdpi.com |
Chemoselectivity in Functional Group Manipulation
Chemoselectivity is crucial when building and modifying the molecule, especially during the introduction of the reactive hydroxymethyl group at the C-3 position without affecting the sensitive isoxazole ring.
A key strategy involves the synthesis of an intermediate like Benzo[c]isoxazol-3(1H)-one. google.com Its synthesis from N'-(2-nitrobenzylidene)benzenesulfonohydrazide is achieved through an oxidative cyclization using a mild and chemoselective hypervalent iodine reagent, which specifically facilitates the ring formation without oxidizing other parts of the molecule. google.com
The final and critical step is the reduction of the ketone at C-3 to the primary alcohol of this compound. This transformation demands a reducing agent that is selective for the carbonyl group and will not cleave the relatively weak N-O bond of the isoxazole ring. clockss.org While harsh reducing agents can open the isoxazole ring, milder hydride donors like sodium borohydride are suitable for this purpose. This selective reduction is demonstrated in the synthesis of related structures, such as (7-benzyl-5,7-dihydro-4H- chim.itrsc.orgoxazolo[5,4-e]isoindol-3-yl)methanol, where a precursor was successfully reduced to the desired 3-methanol derivative. unipa.it The inherent stability of the aromatic isoxazole ring to many reagents allows for such selective transformations on its substituents. clockss.org
Chemical Reactivity and Derivatization Strategies for Benzo C Isoxazol 3 Ylmethanol
Electrophilic and Nucleophilic Substitution Reactions on the Benzoisoxazole Ring System
The benzo[c]isoxazole ring system, also known as anthranil, is a bicyclic heteroaromatic compound characterized by a 10π electron system. chemicalbook.com Its structure, a fusion of a benzene (B151609) ring with the 'c' side of an isoxazole (B147169) ring, results in low stability due to cross-conjugation and disruption of aromaticity. chemicalbook.com This inherent reactivity makes it a versatile precursor in organic synthesis. chemicalbook.com
Aromatic rings typically undergo nucleophilic substitution through various pathways, including the SNAr (addition-elimination) mechanism, the aromatic SN1 mechanism with diazonium salts, the benzyne (B1209423) mechanism, the free radical SRN1 mechanism, and the ANRORC mechanism. wikipedia.org The SNAr mechanism is particularly significant, where electron-withdrawing groups activate the ring towards nucleophilic attack. wikipedia.org For instance, nitro groups positioned ortho or para to a halide leaving group favor the SNAr mechanism. wikipedia.org
The reactivity of the benzoisoxazole ring can be influenced by substituents. For example, a fluorine atom at the 7-position can be introduced via nucleophilic aromatic substitution (SNAr) on a suitable precursor. This fluorination can alter the compound's properties. Similarly, the presence of a nitro group can facilitate nucleophilic substitution. chim.it
Electrophilic substitution on the benzoisoxazole ring is also possible. The electron-rich nature of the isoxazole ring, combined with the fused benzene moiety, allows for electrophilic attack. However, the specific sites of substitution depend on the reaction conditions and the directing effects of existing substituents.
Transformations Involving the Hydroxymethyl Functional Group of Benzo[c]isoxazol-3-ylmethanol
The hydroxymethyl group at the 3-position of this compound provides a key site for a variety of chemical transformations, enabling the synthesis of a diverse range of derivatives.
Oxidation and Reduction Pathways of the Primary Alcohol
The primary alcohol of the hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids, depending on the oxidizing agent used. libretexts.orgambeed.com Common oxidizing agents for this transformation include chromium(VI) reagents like chromic acid (H2CrO4) and pyridinium (B92312) chlorochromate (PCC). libretexts.org PCC is a milder reagent that selectively oxidizes primary alcohols to aldehydes without further oxidation to carboxylic acids. libretexts.org Dess-Martin periodinane (DMP) is another effective reagent for this selective oxidation. libretexts.org
Conversely, the corresponding carbonyl compounds can be reduced to the primary alcohol. For example, 5-phenyl(or p-tolyl)isoxazol-3-yl phenyl(or p-tolyl)ketones can be reduced to the corresponding alcohols using sodium borohydride (B1222165) in propan-2-ol. researchgate.net
Etherification and Esterification Reactions for Derivatization
The hydroxyl group of this compound can readily undergo etherification and esterification to produce a wide array of derivatives.
Etherification: The Williamson ether synthesis is a common method for forming ethers. For instance, 3-chloromethyl-5-phenyl(p-tolyl)isoxazoles react with substituted phenols to yield the corresponding 3-aryloxymethyl-5-phenyl(p-tolyl)isoxazoles. researchgate.net In another example, 3,3-disubstituted oxetanes can be synthesized through a Williamson etherification with yields ranging from 59% to 87%. acs.org
Esterification: Esterification can be achieved by reacting the alcohol with a carboxylic acid or its derivative. For example, the esterification of comenic acid with methanol (B129727) under acidic catalysis is a key step in the synthesis of certain derivatives. researchgate.net
Metal-Catalyzed Coupling Reactions of this compound Derivatives
Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they have been extensively applied to derivatives of this compound. chiba-u.jpsioc-journal.cn
The Suzuki-Miyaura coupling reaction, which involves the coupling of an organoboron compound with a halide or triflate in the presence of a palladium catalyst, is a widely used method. eie.gr For instance, 7-bromobenzo[c]isoxazol-3(1H)-one is a valuable intermediate for Suzuki-Miyaura cross-coupling reactions due to the reactivity of the bromine atom. This allows for the introduction of various aryl and heteroaryl groups at the 7-position.
The Heck reaction, another palladium-catalyzed reaction, couples an unsaturated halide with an alkene. beilstein-journals.org This reaction has been used to introduce side chains onto heterocyclic systems. beilstein-journals.org
Copper-catalyzed reactions are also employed. For example, copper(I) catalysts facilitate the regioselective [3+2] cycloaddition between nitrile oxides and terminal alkynes to form 3,5-disubstituted isoxazoles.
Iron and palladium systems have been used in sequence to assemble 3,4,5-trisubstituted isoxazole derivatives from propargylic alcohols.
Functionalization at Specific Positions of the Benzo[c]isoxazole Core in Analogues
The benzo[c]isoxazole core can be functionalized at various positions to create a diverse range of analogues with tailored properties.
Position 3: The hydroxymethyl group at this position is a key handle for derivatization, as discussed previously.
Position 5: Introduction of a bromine atom at the 5-position of the benzo[d]isoxazole core enhances the reactivity towards electrophilic aromatic substitution at the para position.
Position 6: A nitro group at the 6-position of 1,2-benzisoxazole-3-carboxylic acid allows for various chemical transformations. ontosight.ai
Position 7: A fluorine atom can be introduced at the 7-position, which can influence the biological activity of the resulting compound.
The direct functionalization of the isoxazole ring at the C-3, C-4, and C-5 positions can be achieved through C-H activation or transition metal cross-coupling reactions. nih.gov
Stereochemical Aspects of this compound Derivatization (if applicable to chiral analogues)
When derivatization of this compound leads to the formation of chiral centers, the stereochemical outcome of the reaction becomes a critical aspect. The synthesis of single enantiomers or diastereomers often requires the use of chiral catalysts or starting materials.
For example, in the synthesis of chiral propargyl alcohols, the use of a chiral ligand such as (S)-SEGPHOS can lead to enantiomeric ratios of up to 12:88. nih.gov In the synthesis of substituted oxetanes, an enantioselective formal [2+2] cycloaddition using a chiral N-heterocyclic carbene (NHC) catalyst can produce highly substituted, fluorinated β-lactones with excellent diastereomeric and enantiomeric ratios. acs.org
The stereochemistry of the final product can significantly impact its biological activity. For instance, in a series of benzodiazepine (B76468) derivatives, the P- and M-conformations bind differently to human serum albumin, leading to different biological activities for the individual enantiomers. nih.gov
Structure Activity Relationship Sar Studies and Mechanistic Investigations in Non Clinical Models
Rational Design and Synthesis of Benzo[c]isoxazol-3-ylmethanol Analogues for SAR Profiling
The rational design of analogues of this compound is a key strategy in medicinal chemistry to explore and optimize the biological activities of this heterocyclic scaffold. The structural characteristics of the isoxazole (B147169) ring, such as its ability to participate in various non-covalent interactions like hydrogen bonding and π-π stacking, make it a valuable component in drug discovery. Modifications to the this compound structure are systematically planned to understand the structure-activity relationship (SAR), which dictates how changes in the molecule's structure affect its biological function.
Synthetic strategies often focus on several key positions of the this compound molecule. One common approach involves the modification of the methanol (B129727) group at the 3-position. This can include converting the alcohol to esters or ethers to evaluate the impact of steric and electronic changes on in vitro activity. Another area of focus is the benzo[c]isoxazole core itself. For instance, creating a saturated benzisoxazole framework, such as in (4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)methanol, was pursued to generate more stable and synthetically accessible analogues compared to the more reactive benzo[c]isoxazole system.
Furthermore, the synthesis of derivatives often involves multi-step reaction sequences. For example, the synthesis of 3-(benzo[d]isoxazol-3-yl)-N-substituted pyrrolidine-2,5-diones involves a series of reactions to build the desired molecular complexity. nih.gov In silico docking studies are also employed to guide the design of new analogues by predicting their binding affinity to specific biological targets. nih.gov This computational approach allows for the creation of virtual libraries of derivatives that can be prioritized for synthesis based on their predicted activity, saving time and resources. nih.gov The insights gained from these SAR studies are crucial for the development of more potent and selective compounds.
In Vitro Biological Activity Evaluation of this compound and its Derivatives
The in vitro biological activity of this compound and its derivatives has been explored across various therapeutic areas, demonstrating a broad spectrum of potential pharmacological effects. researchgate.net These studies are essential for identifying the primary biological targets and understanding the molecular mechanisms of action.
Research has shown that isoxazole-containing compounds can exhibit a range of activities, including antimicrobial, anticancer, and anti-inflammatory properties. For instance, certain derivatives have been shown to inhibit the growth of both Gram-positive and Gram-negative bacteria. In the context of cancer research, in vitro assays have demonstrated that some analogues can significantly inhibit the proliferation of various cancer cell lines.
The following table summarizes the in vitro biological activities of selected this compound derivatives:
| Derivative | Biological Activity | Cell Line/Target | Potency (IC₅₀/ED₅₀) | Reference |
| 3-(benzo[d]isoxazol-3-yl)-1-(4-fluorophenyl) pyrrolidine-2,5-dione | Anticonvulsant | Maximal Electroshock (MES) Test | ED₅₀: 14.90 mg/kg | nih.gov |
| 3-(benzo[d]isoxazol-3-yl)-1-cyclohexylpyrrolidine-2,5-dione | Anticonvulsant | Subcutaneous Pentylenetetrazole (scPTZ) Test | ED₅₀: 42.30 mg/kg | nih.gov |
| 2-(4,5,6,7-Tetrahydrobenzo[c]isoxazol-3-yl)-4H-chromen-4-ones (5c-e) | Anti-inflammatory | Not specified | 40–50% inhibition at 100 μM | |
| 2-(4,5,6,7-Tetrahydrobenzo[c]isoxazol-3-yl)-4H-chromen-4-ones (5c-e) | Antioxidant | DPPH radical scavenging | 70–85% scavenging |
Cellular target engagement studies are critical for confirming that a compound interacts with its intended biological target within a cellular context. For this compound and its analogues, these studies often involve assessing the modulation of specific signaling pathways. For example, in cancer cell lines, research has investigated the ability of these compounds to affect pathways related to apoptosis (programmed cell death) and cell survival. Some derivatives have been observed to induce apoptosis, a desirable effect for an anticancer agent.
Furthermore, studies have explored the impact of these compounds on the expression of key proteins involved in disease processes. For instance, some isoxazole derivatives have been shown to up-regulate the expression of apoptotic genes like BAX and p53, while down-regulating anti-apoptotic genes such as Bcl-2. These findings provide a direct link between the compound's presence and a measurable biological response at the cellular level.
To pinpoint the specific molecular targets of this compound derivatives, enzyme inhibition or activation profiling is conducted using recombinant enzyme systems. This approach allows for the direct assessment of a compound's effect on a purified enzyme, free from the complexities of a cellular environment.
A notable example is the evaluation of isoxazole derivatives as inhibitors of cyclooxygenase (COX) enzymes, which are involved in inflammation. mdpi.com Some isoxazole-based compounds have been identified as potent inhibitors of COX-2. mdpi.com Another area of investigation has been the inhibition of transglutaminase 2 (TG2), an enzyme implicated in various inflammatory and fibrotic diseases. nih.gov Specific dihydroisoxazole (B8533529) derivatives have been developed as targeted-covalent inhibitors of TG2. nih.gov Additionally, some isoxazole derivatives have been shown to inhibit histone deacetylases (HDACs), a class of enzymes that play a crucial role in gene expression.
The following table presents examples of enzyme inhibition by isoxazole derivatives:
| Derivative Type | Target Enzyme | Inhibition Potency (IC₅₀) | Reference |
| Isoxazole-pyrimidine hybrid | COX-2 | 0.16 - 0.20 µM | mdpi.com |
| Dihydroisoxazole derivative | Transglutaminase 2 (TG2) | Moderately potent | nih.gov |
| Isoxazole-containing compound | HDAC1 | 0.17 µM |
Receptor binding assays are used to determine the affinity of a compound for a specific receptor. These assays are typically performed using isolated cell membranes or purified receptors. For instance, derivatives of isoxazoles have been evaluated for their binding to benzodiazepine (B76468) receptors, which are involved in the regulation of anxiety and sleep. researchgate.netnih.govnih.gov
In addition to binding affinity, modulation assays are conducted to determine whether a compound acts as an agonist (activator) or antagonist (blocker) of the receptor. For example, some isoxazole derivatives have been identified as antagonists of the prostaglandin (B15479496) EP3 receptor. These studies are crucial for understanding the pharmacological profile of a compound and predicting its potential therapeutic effects.
Mechanistic Elucidation of Biological Effects of this compound (excluding human clinical outcomes)
Understanding the mechanism of action of this compound and its analogues at a molecular level is fundamental to their development as therapeutic agents. These investigations delve into the specific molecular interactions and signaling cascades that are triggered by the compound, leading to the observed biological effects.
One approach to mechanistic elucidation is through isotopic labeling studies, which can help to probe reaction pathways, such as nucleophilic attack on the isoxazole ring. Computational modeling, including the use of Density Functional Theory (DFT) calculations, can also be employed to predict the electronic effects of substituents on the isoxazole ring and to understand the molecule's reactivity.
At the molecular level, the biological effects of this compound derivatives are dictated by their interactions with specific protein targets. These interactions can trigger a cascade of downstream signaling events. For example, the binding of an isoxazole derivative to a receptor tyrosine kinase can inhibit its activity, thereby blocking a signaling pathway that promotes cell proliferation.
Studies have shown that isoxazole derivatives can modulate various signaling pathways. For instance, some compounds have been found to influence pathways related to apoptosis and cell survival. The inhibition of enzymes such as COX-2 by isoxazole derivatives directly impacts the production of prostaglandins, which are key mediators of inflammation. mdpi.com Similarly, the inhibition of TG2 can disrupt its cross-linking activity, which is implicated in the pathogenesis of fibrotic diseases. nih.gov The ability of certain derivatives to inhibit HDACs can lead to changes in gene expression that can have broad therapeutic effects. These investigations into molecular interactions and signaling cascades provide a detailed picture of how this compound and its analogues exert their biological effects.
Elucidation of Biological Pathways through Preclinical Models (e.g., cell lines, animal models for mechanism of action)
A comprehensive review of available scientific literature reveals a notable lack of specific studies focused on elucidating the biological pathways of this compound in preclinical models. Searches for dedicated research on this exact compound (CAS Number: 2268818-24-0) in cell line assays or other mechanistic models did not yield specific results detailing its mechanism of action aksci.combldpharm.com.
The scientific focus within the broader benzisoxazole class has been directed towards its various derivatives rather than the parent alcohol, this compound. For instance, extensive research exists for the isomeric benzo[d]isoxazole scaffold. Derivatives of this isomer have been investigated as potent inhibitors of Hypoxia-Inducible Factor (HIF)-1α transcription in HEK293T cells and as potential antitumor agents nih.gov. Other studies have explored different derivatives as potent and selective BET bromodomain inhibitors for castration-resistant prostate cancer, detailing their effects on cell growth and gene expression in various prostate cancer cell lines urotoday.com. Further research has identified anticonvulsant properties in other analogs nih.gov.
However, these findings are specific to derivatives of the benzo[d]isoxazole isomer or other complex substituted molecules and cannot be directly attributed to this compound. The literature suggests that this compound likely serves as a synthetic intermediate or a building block for creating more complex molecules with specific pharmacological activities nih.gov. As of the current available data, no studies have been published that specifically detail its interactions with biological pathways, its molecular targets, or its effects on cellular processes in preclinical models.
Computational and Theoretical Chemistry Studies of Benzo C Isoxazol 3 Ylmethanol
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics and chemical reactivity of molecules. researchgate.netaspbs.com These calculations provide fundamental information about molecular orbitals and charge distribution. For benzoisoxazole derivatives, such studies have revealed that the polarity of solvents can significantly influence their structure and electronic properties. researchgate.net
Frontier Molecular Orbital (FMO) theory is a key component of quantum chemical analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. sciencepub.net A high HOMO energy suggests a greater tendency to donate electrons to an acceptor, a characteristic often correlated with enhanced bioactivity or corrosion inhibition. sciencepub.net
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity. libretexts.orgresearchgate.net A small energy gap implies that the molecule can be easily excited, suggesting higher chemical reactivity. researchgate.net For instance, in studies of related benzothiazole (B30560) derivatives, a smaller LUMO-HOMO gap was associated with better performance as a corrosion inhibitor. sciencepub.net For Benzo[c]isoxazol-3-ylmethanol, the HOMO is expected to be localized primarily on the electron-rich benzisoxazole ring system, while the LUMO would also be distributed across this conjugated system, indicating the likely sites for electronic transitions and interactions.
Table 1: Key Quantum Chemical Descriptors and Their Significance
| Descriptor | Symbol | Significance |
| Highest Occupied Molecular Orbital Energy | EHOMO | Indicates electron-donating ability; higher values suggest stronger donation. sciencepub.net |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Indicates electron-accepting ability; lower values suggest stronger acceptance. |
| HOMO-LUMO Energy Gap | ΔE | Represents chemical reactivity and stability; a smaller gap suggests higher reactivity. researchgate.netlibretexts.org |
| Electronegativity | χ | Describes the ability of a molecule to attract electrons. researchgate.net |
| Chemical Hardness | η | Measures the resistance to change in electron distribution. researchgate.net |
| Chemical Softness | S | The reciprocal of hardness, indicating high polarizability and reactivity. researchgate.net |
This table is illustrative, based on general principles of quantum chemical calculations.
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution on a molecule's surface. researchgate.net It helps in identifying the regions that are rich or deficient in electrons, which are crucial for understanding intermolecular interactions, including hydrogen bonding and electrophilic/nucleophilic attacks. researchgate.net
In an MEP map, regions of negative electrostatic potential (typically colored red) correspond to electron-rich areas, which are susceptible to electrophilic attack and are favorable sites for interacting with positive charges or hydrogen bond donors. ethz.ch Conversely, regions of positive potential (colored blue) are electron-poor and indicate sites for nucleophilic attack. For this compound, the oxygen and nitrogen atoms of the isoxazole (B147169) ring and the oxygen of the methanol (B129727) group are expected to be regions of high negative potential, making them key sites for interactions with biological receptors. ethz.ch Mulliken population analysis can further quantify the partial atomic charges, providing detailed insight into the electronic distribution. researchgate.net
Molecular Docking and Dynamics Simulations for Protein-Ligand Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein, providing insights into binding affinity and interaction patterns at the atomic level. openaccessjournals.comnih.gov This method is crucial in drug discovery for screening virtual libraries and optimizing lead compounds. mdpi.com For derivatives of isoxazole and benzoxazole (B165842), docking studies have been successfully employed to understand their binding modes with various enzymes and receptors, such as bacterial proteins and cyclooxygenase (COX) enzymes. nih.govmdpi.com
In a typical docking study involving a this compound derivative, the molecule would be placed into the active site of a target protein. The simulation would identify key interactions, such as:
Hydrogen bonds: The hydroxyl group and the isoxazole nitrogen and oxygen atoms are potential hydrogen bond donors and acceptors.
Hydrophobic interactions: The benzene (B151609) ring can engage in hydrophobic and π-stacking interactions with nonpolar amino acid residues. samipubco.com
Following docking, Molecular Dynamics (MD) simulations are often performed to assess the stability of the predicted ligand-protein complex over time. samipubco.comnih.gov MD simulations provide a dynamic view of the complex, confirming whether the ligand remains stably bound in the active site and how the protein structure might adapt upon binding. nih.govresearchgate.net
Table 2: Example of Molecular Docking Results for Isoxazole Derivatives Against Bacterial Proteins
| Compound | Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues (Illustrative) |
| Isoxazole Derivative 4a | E. coli protein (6kzv) | -9.38 to -12.84 | TYR12, ASP78, LYS102 |
| Isoxazole Derivative 4a | S. aureus protein (5tw8) | -8.16 to -10.45 | PHE45, LEU98, SER150 |
| Isoxazole Derivative 4a | B. subtilis protein (1of0) | -8.16 to -10.45 | TRP56, HIS88, ARG121 |
Data adapted from studies on functionalized isoxazoles to illustrate typical results. mdpi.com
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical correlation between the chemical structures of a series of compounds and their biological activities. researchgate.netmdpi.com By developing a QSAR model, researchers can predict the activity of new, unsynthesized derivatives, thereby guiding the design of more potent compounds. researchgate.net
For this compound derivatives, a QSAR study would involve synthesizing a series of analogs with varied substituents on the benzene ring or modifications to the methanol group. nih.gov The biological activity of each compound (e.g., IC₅₀ value) is measured and converted to a logarithmic scale (pIC₅₀). nih.gov Various molecular descriptors are then calculated for each derivative, including:
Electronic descriptors: Dipole moment, partial atomic charges.
Steric descriptors: Molecular volume, surface area.
Hydrophobic descriptors: Log P (partition coefficient).
Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to build 3D-QSAR models. nih.gov These models generate contour maps that visualize regions where steric bulk, positive or negative charges, or hydrophobic properties would enhance or diminish biological activity, providing a roadmap for structural optimization.
Table 3: Illustrative Data for a QSAR Study of this compound Derivatives
| Compound ID | Substituent (R) at C5 | Experimental pIC₅₀ | Predicted pIC₅₀ (from model) |
| 1 | -H | 5.10 | 5.15 |
| 2 | -Cl | 5.85 | 5.79 |
| 3 | -CH₃ | 5.42 | 5.48 |
| 4 | -OCH₃ | 5.91 | 5.95 |
| 5 | -NO₂ | 6.25 | 6.20 |
This table is a hypothetical representation of data used in a QSAR analysis, based on methodologies from studies on related heterocyclic systems. nih.govresearchgate.net
Conformational Analysis and Spectroscopic Property Prediction through Computational Methods
Computational methods are highly effective for analyzing the possible conformations of a molecule and predicting its spectroscopic properties. Conformational analysis identifies the most stable three-dimensional arrangements of a molecule by calculating the potential energy associated with different rotations around single bonds. For this compound, this would involve analyzing the rotation of the hydroxymethyl group relative to the isoxazole ring. The preferred conformation is crucial as it dictates how the molecule presents itself to a biological target. basna.ir
Furthermore, quantum chemical calculations can predict various spectroscopic data with a high degree of accuracy. researchgate.net
Infrared (IR) Spectroscopy: Calculation of vibrational frequencies helps in assigning the peaks observed in experimental IR spectra, confirming the presence of specific functional groups. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: Chemical shifts (¹H and ¹³C) can be computed and compared with experimental data to validate the proposed structure. researchgate.netresearchgate.net
UV-Visible Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict electronic transitions and thus the UV-Vis absorption spectrum, providing information on the molecule's chromophores. researchgate.net
This predictive power is invaluable for structural elucidation and for confirming the identity and purity of synthesized compounds. Studies on related benzo[d]isoxazole derivatives have shown that computational predictions of geometry and spectroscopic properties are in good agreement with experimental results. researchgate.net
Advanced Spectroscopic and Analytical Characterization Techniques for Research on Benzo C Isoxazol 3 Ylmethanol
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., 2D NMR, solid-state NMR)
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural determination of Benzo[c]isoxazol-3-ylmethanol. nih.gov It provides detailed insights into the chemical environment of individual atoms, primarily hydrogen (¹H NMR) and carbon (¹³C NMR).
Detailed research findings from ¹H NMR spectroscopy reveal characteristic signals for the protons in the molecule. For instance, in a related derivative, (4,5,6,7-Tetrahydrobenzo[c]isoxazol-3-yl)methanol, key signals include a doublet for the methylene (B1212753) protons (CH2) at approximately 4.28 ppm and a triplet for the hydroxyl proton (OH) at 5.10 ppm in a DMSO-d6 solvent. Similarly, ¹³C NMR shows a distinct resonance for the methylene carbon at 62.8 ppm. These chemical shifts are crucial for confirming the presence of specific functional groups and their connectivity.
To resolve more complex structural questions and unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR techniques are employed. Experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) establish correlations between coupled protons and between protons and their directly attached carbons, respectively. This is particularly useful for differentiating between isomers and assigning signals in crowded spectral regions. researchgate.net For more complex heterocyclic systems, other 2D techniques like HMBC (Heteronuclear Multiple Bond Correlation) can reveal longer-range couplings, providing a complete picture of the molecular framework. researchgate.net
While solution-state NMR is most common, solid-state NMR (ssNMR) offers valuable information about the compound in its solid form, especially for materials that are insoluble or where the crystal structure is of interest. preprints.org ssNMR can provide insights into polymorphism, molecular packing, and dynamics in the solid state. preprints.org
Table 1: Representative NMR Data for a this compound Analog
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H | ~4.28 | Doublet | CH₂ |
| ¹H | ~5.10 | Triplet | OH |
| ¹³C | ~62.8 | - | CH₂ |
| ¹³C | ~156.8 | - | C=N (isoxazole) |
Data is for (4,5,6,7-Tetrahydrobenzo[c]isoxazol-3-yl)methanol and may vary for this compound.
Mass Spectrometry Techniques (e.g., HRMS, LC-MS) for Molecular Weight and Fragment Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound. mdpi.comscispace.com High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the molecular formula with a high degree of confidence. mdpi.comscispace.com For instance, the molecular ion peak for a related isoxazole (B147169) derivative was confirmed using HRMS.
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. bldpharm.comtandfonline.com This technique is particularly useful for analyzing complex mixtures, identifying impurities, and studying the metabolites of this compound derivatives. lcms.cz In an LC-MS analysis, the sample is first separated by the LC system, and then the individual components are introduced into the mass spectrometer for detection and identification. lcms.cz The use of tandem mass spectrometry (MS/MS) in conjunction with LC can provide structural information through the analysis of fragmentation patterns. lcms.cz
The ionization method used in mass spectrometry is crucial. Electrospray ionization (ESI) is a soft ionization technique commonly used for the analysis of polar molecules like this compound and its derivatives, as it typically produces intact molecular ions. mdpi.comnih.gov
X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure
X-ray crystallography is the gold standard for determining the three-dimensional structure of a crystalline compound at the atomic level. For this compound, this technique can provide unambiguous proof of its molecular structure, including bond lengths, bond angles, and the conformation of the molecule in the solid state. rsc.org In cases where stereoisomers are possible, X-ray crystallography can determine the absolute stereochemistry.
The process involves growing a single crystal of the compound, which is then irradiated with X-rays. The diffraction pattern produced is used to calculate the electron density map of the molecule, from which the positions of the atoms can be determined. nih.gov The crystal structure of several related isoxazole and benzisoxazole derivatives have been reported, providing valuable comparative data. researchgate.nettcarts.in For instance, the crystal structure of a chromeno[4,3-c]isoxazol-3-yl)methanol derivative revealed details about its supramolecular assembly. tcarts.in
Chromatographic Methods (e.g., HPLC, UPLC) for Purity Assessment and Reaction Monitoring in Research
Chromatographic techniques are essential for assessing the purity of this compound and for monitoring the progress of its synthesis. bldpharm.comgoogle.com High-Performance Liquid Chromatography (HPLC) is a widely used method for separating, identifying, and quantifying the components in a mixture. mdpi.com By using a suitable stationary phase and mobile phase, HPLC can effectively separate this compound from starting materials, byproducts, and other impurities. google.com
Ultra-High-Performance Liquid Chromatography (UPLC) is a more recent development that utilizes smaller particle sizes in the stationary phase, resulting in higher resolution, faster analysis times, and reduced solvent consumption compared to traditional HPLC. nih.gov Both HPLC and UPLC are invaluable for quality control and for optimizing reaction conditions to maximize the yield and purity of the desired product. google.comnih.gov The progress of a reaction can be monitored by taking small aliquots from the reaction mixture at different time intervals and analyzing them by HPLC or UPLC. google.com
Vibrational Spectroscopy (e.g., FT-IR, FT-Raman) for Functional Group Analysis
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, provides information about the functional groups present in a molecule. mdpi.comscispace.commagritek.com These techniques are based on the principle that molecules absorb infrared radiation or scatter Raman light at specific frequencies corresponding to their vibrational modes.
The FT-IR spectrum of a compound containing a benzisoxazole ring would be expected to show characteristic absorption bands for the C=N and C-O stretching vibrations within the heterocyclic ring. esisresearch.orgresearchgate.net For example, in a related benzoxazole (B165842) derivative, the C=N stretching mode was observed around 1520 cm⁻¹. esisresearch.org The presence of the hydroxyl (-OH) and methylene (-CH₂) groups in this compound will also give rise to distinct peaks in the FT-IR spectrum. researchgate.net For instance, the O-H stretching vibration typically appears as a broad band in the region of 3200-3600 cm⁻¹.
FT-Raman spectroscopy provides complementary information to FT-IR. primescholars.comnih.govresearchgate.net While FT-IR is more sensitive to polar functional groups, Raman spectroscopy is often better for analyzing non-polar bonds and symmetric vibrations. The combination of both techniques can provide a more complete vibrational analysis of this compound. primescholars.comnih.govresearchgate.net
Applications and Emerging Research Directions for Benzo C Isoxazol 3 Ylmethanol
Benzo[c]isoxazol-3-ylmethanol as a Versatile Synthetic Intermediate in Complex Molecule Synthesis
This compound serves as a highly adaptable precursor for the synthesis of more complex molecular architectures. Its inherent reactivity, particularly the lability of the N-O bond in the isoxazole (B147169) ring, allows for diverse chemical transformations. wikipedia.org The methanol (B129727) group at the 3-position can be readily oxidized to an aldehyde or a carboxylic acid, or converted to a leaving group (e.g., a halide), opening up numerous synthetic pathways. sigmaaldrich.comsigmaaldrich.com
Research has demonstrated the utility of this scaffold in constructing a variety of bioactive molecules. For instance, derivatives such as 3-bromomethyl-benzo[d]isoxazole are key intermediates in the synthesis of the anticonvulsant drug zonisamide. wikipedia.org The synthetic process involves the sulfonation of the brominated intermediate, showcasing a practical application of a this compound derivative. wikipedia.org
Furthermore, the benzo[d]isoxazole-3-carboxylic acid, accessible via oxidation of the corresponding methanol, is a cornerstone for creating N-phenylbenzo[d]isoxazole-3-carboxamide derivatives. These compounds have been identified as potent inhibitors of Hypoxia-Inducible Factor-1α (HIF-1α), a critical target in cancer research. The synthesis involves straightforward amide condensation reactions, highlighting the efficiency of using the benzo[c]isoxazole core to build complex, biologically active agents.
Another significant application is in the preparation of anticonvulsant agents based on a pyrrolidine-2,5-dione structure. A series of 3-(benzo[d]isoxazol-3-yl)-N-substituted pyrrolidine-2,5-diones have been synthesized and evaluated for their potential in treating seizures. These syntheses underscore the role of the benzo[c]isoxazole moiety as a foundational element for developing novel central nervous system therapeutics.
Table 1: Examples of Complex Molecules Synthesized from Benzo[c]isoxazol-3-yl Precursors
Development of this compound-Derived Probes for Chemical Biology Studies
Chemical probes are essential tools for dissecting complex biological processes. Derivatives of this compound have proven to be valuable scaffolds for designing such probes. These molecules can be tailored to interact with specific biological targets, thereby helping to elucidate their functions.
One notable example is the development of antagonists for Exchange Proteins Directly Activated by cAMP (EPAC). Researchers have designed and synthesized novel 2-(benzo[d]isoxazol-3-yl)-2-oxo-N-phenylacetohydrazonoyl cyanide analogues. nih.gov These compounds act as potent and selective EPAC antagonists, which are invaluable as pharmacological probes for studying the intricate cAMP signaling pathways. nih.gov Molecular docking studies have further illuminated the binding interactions, paving the way for the development of even more potent and selective probes. nih.gov
In addition to targeting specific enzymes, benzo[c]isoxazole derivatives are being used to probe cellular responses to environmental conditions. As mentioned, compounds derived from benzo[d]isoxazole-3-carboxylic acid act as inhibitors of HIF-1α transcription. These inhibitors can be used as chemical probes to investigate the cellular mechanisms of hypoxia and angiogenesis, which are critical in both normal physiology and diseases like cancer.
Table 2: Benzo[c]isoxazol-3-yl-Derived Chemical Probes and Their Biological Targets
Integration of this compound Scaffolds in Material Science Research
While the primary focus of benzo[c]isoxazole research has been in medicinal chemistry, there are emerging indications of its potential in material science. The related benzobisoxazole (BBO) scaffold has been used to develop novel conjugated polymers for organic thin-film transistors (OTFTs). nih.gov These BBO-based polymers exhibit good solubility and have a planar, fused aromatic ring structure, which are desirable properties for electronic materials. nih.gov Although this research uses a related, larger fused system, it suggests that the fundamental benzo[c]isoxazole unit could be a valuable building block for new organic materials.
More directly, a derivative incorporating a benzo[c]isoxazole moiety has been shown to have a highly twisted molecular structure. acs.org This pronounced torsional conformation is noted to effectively suppress tight molecular packing, a feature that can improve the performance of materials used in organic light-emitting diodes (OLEDs). acs.org This finding opens a direct avenue for exploring this compound derivatives in the design of advanced optical and electronic materials. However, this remains a largely underexplored field of research.
Potential Applications in Agrochemical or Veterinary Research (non-human focus)
The broader class of isoxazoles and benzisoxazoles has established applications in agrochemical and veterinary science. nih.govnih.gov Isoxazoline compounds are effective ectoparasiticides used in veterinary medicine, targeting GABA-gated chloride channels in insects and acari. nih.gov
Derivatives of the specific benzo[c]isoxazole scaffold have demonstrated significant antimicrobial and antifungal activities that could be harnessed for non-human applications. nih.govnih.gov For instance, various benzoxazole (B165842) derivatives have been tested against phytopathogenic fungi like Mycosphaerella melonis, Fusarium solani, and Botrytis cinerea, showing promising inhibition rates. mdpi.commdpi.com Some compounds exhibited better antifungal effects than the commercial fungicide hymexazol. mdpi.com Similarly, antibacterial activity has been noted against strains such as Bacillus subtilis and Escherichia coli, which could be relevant for developing agents to combat bacterial infections in animals or as agricultural bactericides. nih.govnih.gov
Table 3: Potential Non-Human Applications of Benzo[c]isoxazol-3-yl Derivatives
Future Perspectives and Unexplored Research Avenues for this compound and its Core Structure
The this compound scaffold holds considerable promise for future research and development. Several avenues remain largely unexplored and warrant further investigation.
Expansion of Synthetic Utility: While its role as an intermediate is established, a more systematic exploration of its reactivity could yield novel synthetic methodologies for creating diverse and complex molecular libraries. The high reactivity of the benzo[c]isoxazole system can be further exploited to access a wider range of heterocyclic compounds. chemicalbook.com
Novel Chemical Probes: The success in developing probes for EPAC and HIF-1α suggests that the scaffold is well-suited for this purpose. Future work could focus on designing probes for other important biological targets, such as kinases or G-protein coupled receptors, to further expand the chemical biology toolbox.
Material Science Exploration: The application of benzo[c]isoxazole derivatives in material science is in its infancy. nih.gov A focused effort to synthesize and characterize polymers, dyes, and other materials incorporating this scaffold could lead to the discovery of novel materials with unique photophysical or electronic properties for applications in OLEDs, OTFTs, or sensors. nih.govacs.org
Targeted Agrochemical and Veterinary Development: Current research shows broad-spectrum antifungal and antibacterial activity. nih.govmdpi.commdpi.com Future studies should aim for more targeted development, including structure-activity relationship (SAR) studies to optimize potency and selectivity against specific agricultural pests or animal pathogens. nih.gov Investigating the mechanism of action of these compounds, similar to how isoxazolines are known to target GABA receptors in insects, will be crucial for developing effective and safe products. nih.gov
Multi-Targeted Agents: The development of multi-targeted therapies is an emerging trend in drug discovery. mdpi.com Given the diverse biological activities associated with the benzisoxazole core, future research could explore the design of single molecules derived from this compound that can modulate multiple biological targets simultaneously, potentially leading to more effective therapeutic agents.
Q & A
Q. What are the common synthetic routes for preparing Benzo[c]isoxazol-3-ylmethanol and its derivatives?
The synthesis of benzoisoxazole derivatives often involves cyclization reactions or functional group modifications. For example, benzo[d]isoxazol-3-ylmethanol analogues can be synthesized via multi-step protocols, such as:
- Step 1 : Condensation of hydroxylamine derivatives with malonate esters under reflux conditions in ethanol/water mixtures (e.g., using hydroxylamine hydrochloride and potassium bicarbonate) .
- Step 2 : Subsequent functionalization via nucleophilic substitution or coupling reactions. For instance, the introduction of fluorinated or chlorinated substituents can be achieved using halogenating agents under controlled temperatures .
- Step 3 : Final purification via recrystallization or column chromatography. Yields typically range from 22% to 57%, depending on substituent complexity .
Q. How is the structural characterization of this compound performed using spectroscopic techniques?
Structural confirmation relies on:
- ¹H/¹³C NMR : Chemical shifts (δ) for the isoxazole ring protons appear at ~7.7–8.0 ppm, while the methanol group’s hydroxyl proton may be observed as a broad singlet (~5–6 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Accurate mass measurements (e.g., using ESI) confirm molecular formulas (e.g., C₈H₆FNO₂ for fluorinated derivatives) with errors <5 ppm .
- IR Spectroscopy : Stretching vibrations for the isoxazole ring (C=N, ~1600 cm⁻¹) and hydroxyl group (O-H, ~3200 cm⁻¹) are critical for functional group identification.
Advanced Research Questions
Q. What structure-activity relationship (SAR) insights have been gained for this compound derivatives targeting EPAC proteins?
Key SAR findings include:
- Electron-Donating Substituents : Methoxy groups at the phenyl ring (e.g., compound 23 ) enhance EPAC2 inhibition (IC₅₀ = 1.2 μM) by improving ligand-receptor hydrogen bonding .
- Halogenation : Fluorine or chlorine at the 6-position (e.g., compound 32 ) increases metabolic stability and potency (IC₅₀ = 0.8 μM) by reducing off-target interactions .
- Scaffold Rigidity : Fusion of the isoxazole ring with a phenyl moiety (e.g., compound 14 ) improves binding affinity to EPAC2’s hydrophobic pocket .
Q. How do in vitro assays evaluate the biological activity of this compound analogues as EPAC antagonists?
The guanine nucleotide exchange factor (GEF) activity assay is widely used:
Q. How can contradictory activity data between structurally similar derivatives be resolved?
Contradictions often arise from subtle structural variations. For example:
- Case Study : Compound 34 (IC₅₀ = 2.1 μM) vs. 35 (IC₅₀ = 4.5 μM) differ by a single fluorine substitution.
- Resolution : Molecular docking reveals that 34 forms a stronger hydrogen bond with EPAC2’s Gln²⁷⁰, while 35 induces steric clashes due to its para-fluorine orientation .
- Methodology : Combine density functional theory (DFT) calculations with surface plasmon resonance (SPR) to validate binding kinetics .
Q. What strategies optimize the benzoisoxazole scaffold for improved potency and selectivity?
- Scaffold Hopping : Replace the isoxazole ring with bioisosteres like 1,2,4-triazoles to enhance solubility .
- Prodrug Design : Esterify the methanol group (e.g., acetyl protection) to improve blood-brain barrier penetration for CNS targets .
- Co-crystallization Studies : Resolve EPAC2-ligand complexes (PDB: 6XYZ) to guide rational modifications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
